(2-Fluoro-5-iodophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFIN. It is known for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring. This compound is often used in advanced research and development projects due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-iodophenyl)methanamine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often exceeding 95% .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, nitriles, and secondary amines .
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of (2-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a valuable tool in molecular biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-5-bromophenyl)methanamine hydrochloride
- (2-Fluoro-5-chlorophenyl)methanamine hydrochloride
- (2-Fluoro-5-methylphenyl)methanamine hydrochloride
Uniqueness
Compared to its analogs, (2-Fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity .
Eigenschaften
Molekularformel |
C7H8ClFIN |
---|---|
Molekulargewicht |
287.50 g/mol |
IUPAC-Name |
(2-fluoro-5-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
InChI-Schlüssel |
CLFNWBUXCIUVQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)CN)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.